3-(4-fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
CAS No.: 847384-05-8
Cat. No.: VC6860054
Molecular Formula: C17H17FN6O2
Molecular Weight: 356.361
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847384-05-8 |
|---|---|
| Molecular Formula | C17H17FN6O2 |
| Molecular Weight | 356.361 |
| IUPAC Name | 3-(4-fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C17H17FN6O2/c18-12-4-6-13(7-5-12)24-16-15(20-21-24)17(26)23(11-19-16)10-14(25)22-8-2-1-3-9-22/h4-7,11H,1-3,8-10H2 |
| Standard InChI Key | IOQUWUIJVNTFED-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)F |
Introduction
3-(4-Fluorophenyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-123triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound belonging to the triazolopyrimidine family. This class of compounds is known for its diverse pharmacological activities, including antiviral, antitumor, and enzyme-inhibitory properties. The specific structure of this compound integrates a fluorophenyl group and a piperidinyl moiety, which contribute to its chemical reactivity and potential biological activity.
Structural Features
The molecular structure of the compound includes:
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Fluorophenyl Group: Enhances lipophilicity and may improve binding to hydrophobic pockets in biological targets.
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Triazolo[4,5-d]pyrimidine Core: A fused heterocyclic system that plays a key role in biological activity due to its electron-rich nitrogen atoms.
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Piperidin-1-yl Substitution: Adds flexibility and improves solubility.
These features make it a promising scaffold for drug discovery.
Synthesis
The synthesis of triazolopyrimidine derivatives typically involves cyclization reactions between triazole precursors and pyrimidine intermediates. For this compound:
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Starting Materials:
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A fluorophenyl-substituted triazole.
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A pyrimidine derivative with reactive functional groups.
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Reaction Conditions:
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Use of strong bases or catalysts such as copper(I) iodide.
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Solvents like dimethylformamide (DMF) or acetonitrile.
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Final Steps:
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Coupling with piperidin-1-yl-containing reagents.
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Purification through recrystallization or chromatography.
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This process ensures high yields and purity, as reported in related studies on triazolopyrimidine compounds .
Potential Applications
Triazolopyrimidines have demonstrated activity in several therapeutic areas:
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Antiviral Agents: Particularly against RNA viruses by targeting viral polymerases .
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Antitumor Compounds: By inhibiting receptor tyrosine kinases or other cancer-related enzymes .
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Anti-inflammatory Drugs: Targeting immune modulators like ROR-gamma .
Mechanism of Action
The compound's fluorophenyl group aids in binding hydrophobic regions of target proteins, while the nitrogen-rich triazolopyrimidine core interacts with active sites through hydrogen bonding and π-stacking interactions.
Pharmacokinetics
Preliminary studies on similar compounds suggest:
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Good solubility due to the piperidinyl group.
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Moderate bioavailability depending on substituent modifications.
Docking Studies
Molecular docking simulations suggest that this compound exhibits strong binding affinities to protein targets such as influenza RNA polymerase and VEGFR-2 kinase . The fluorophenyl group enhances hydrophobic interactions, while the triazolopyrimidine core stabilizes binding via hydrogen bonds.
In Vitro Activity
Studies on related compounds indicate:
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IC50 values in the low micromolar range for enzyme inhibition.
Safety Profile
Although specific toxicity data for this compound are unavailable, related triazolopyrimidines have shown acceptable safety profiles in early-stage trials .
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